Cas no 338783-35-0 (1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide)
1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-[(4-chlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- CDS1_001202
- Bionet1_000226
- 1-(4-chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Oprea1_724682
- MLS000694578
- DivK1c_002242
- HMS568H08
- HMS2651D08
- SMR000333258
- 1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
-
- Inchi: 1S/C19H22ClN3O3/c20-17-4-1-15(2-5-17)13-23-14-16(3-6-18(23)24)19(25)21-7-8-22-9-11-26-12-10-22/h1-6,14H,7-13H2,(H,21,25)
- InChI Key: DGRGOSGQOQWJCO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1C(C=CC(=C1)C(NCCN1CCOCC1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 564
- XLogP3: 1.2
- Topological Polar Surface Area: 61.9
1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6E-363S-1MG |
1-(4-chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
338783-35-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6E-363S-5MG |
1-(4-chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
338783-35-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6E-363S-10MG |
1-(4-chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
338783-35-0 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6E-363S-50MG |
1-(4-chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
338783-35-0 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 6E-363S-100MG |
1-(4-chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
338783-35-0 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630164-1mg |
1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
338783-35-0 | 98% | 1mg |
¥428.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630164-2mg |
1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
338783-35-0 | 98% | 2mg |
¥578.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630164-5mg |
1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
338783-35-0 | 98% | 5mg |
¥617.00 | 2024-05-18 |
1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Research Brief on 1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 338783-35-0)
The compound 1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 338783-35-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, mechanism of action, and biological activity.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic signaling. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively targeting PI3Kδ, a kinase implicated in autoimmune disorders and certain cancers. The compound's unique structural features, including the 4-chlorobenzyl and morpholinoethyl moieties, contribute to its high binding affinity and selectivity.
In vitro and in vivo pharmacological evaluations have shown promising results. For instance, preclinical models of rheumatoid arthritis treated with this compound exhibited significant reduction in joint inflammation and tissue damage, with an IC50 value in the low nanomolar range. These findings suggest potential applications in autoimmune disease therapy, though further clinical validation is required.
The synthetic route for 338783-35-0 has been optimized in recent years, with a 2022 patent application disclosing a novel, high-yield method using microwave-assisted synthesis. This advancement addresses previous challenges in scalability and purity, making the compound more accessible for research and potential therapeutic development.
Structural-activity relationship (SAR) studies have revealed that modifications to the pyridinecarboxamide core can significantly alter the compound's pharmacokinetic properties. Researchers are currently exploring derivatives with improved bioavailability and metabolic stability, while maintaining the original compound's target specificity.
Toxicology profiles from recent animal studies indicate a favorable safety window, with no observed adverse effects at therapeutic doses. However, comprehensive safety assessments in human subjects remain to be conducted as the compound progresses through the drug development pipeline.
The current research landscape suggests multiple potential applications for 1-(4-Chlorobenzyl)-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, ranging from standalone therapeutics to combination therapies with existing drugs. Its dual action on both inflammatory and proliferative pathways makes it particularly interesting for complex diseases like cancer and autoimmune disorders.
Future research directions include further optimization of the lead compound, expanded preclinical testing in additional disease models, and initiation of Phase I clinical trials. The scientific community anticipates that this molecule may represent a new class of targeted therapies with applications across multiple therapeutic areas.
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